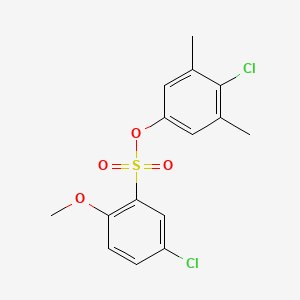

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of complex organic compounds involving chloro, methoxy, and sulfonate functional groups are pivotal in developing materials with specific chemical and physical properties. These compounds serve as essential intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.

Synthesis Analysis

Synthesis often involves nucleophilic aromatic substitution reactions, where the presence of electron-withdrawing groups such as nitro or sulfonate facilitates the substitution by electron-donating groups like methoxy or amino groups. For instance, the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene can lead to complex organophosphorus compounds with potential redox properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

X-ray crystallography is often utilized to elucidate the molecular structure, showing how steric hindrance and electronic effects influence the geometry and reactivity of such molecules. For example, the crystal structure analysis can reveal planarity, dihedral angles, and intramolecular interactions that dictate the compound's chemical behavior (Celik et al., 2015).

Chemical Reactions and Properties

Reactivity towards sulfation and sulfonation is a critical aspect, where the presence of methoxy groups can affect the distribution of sulfonation products. Studies have shown how different substituents and their positions on aromatic rings influence the outcome of such reactions, leading to various sulfonated products (Cerfontain et al., 2010).

Scientific Research Applications

Oxidation-Reduction Reactions

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate participates in oxidation-reduction reactions, demonstrating its utility in complex chemical processes. For instance, in a study, 2-Chloro-1,3-dimethylbenzene reacted with 1,4-dinitrobenzene in trifluoromethanesulfonic acid at 70 °C, resulting in a series of benzylations, debenzylations, and rebenzylations, indicating the chemical's reactivity and potential in synthesis and modification of organic compounds (Austin & Ridd, 1994).

Aromatic Nucleophilic Substitution

The compound is involved in aromatic nucleophilic substitution reactions, forming intermediate complexes. This was observed in the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide, demonstrating its potential in the synthesis of aromatic compounds (HasegawaYoshinori, 1983).

Sulfation and Sulfonation Reactions

The chemical is a key player in sulfation and sulfonation reactions, contributing to the creation of diverse chemical structures. For example, the sulfation and sulfonation of a series of mono-, di-, and trimethyl ethers of trihydroxybenzenes with SO3 were studied, showcasing the chemical's role in introducing sulfonyl groups into aromatic systems, which is crucial in the synthesis of many organic molecules (Cerfontain et al., 2010).

properties

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O4S/c1-9-6-12(7-10(2)15(9)17)21-22(18,19)14-8-11(16)4-5-13(14)20-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXNPLOCQHSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)